Amylin (8-37) is a truncated analog of the native amylin peptide, primarily derived from rat and mouse sources. Amylin is a glucoregulatory hormone co-secreted with insulin by pancreatic beta cells. The compound plays a significant role in glucose metabolism, influencing insulin sensitivity and lipid metabolism. Amylin (8-37) specifically acts as an antagonist at the amylin receptor, inhibiting the actions of amylin and thus affecting glucose uptake and glycogen deposition in muscle tissues .
The synthesis of Amylin (8-37) employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by stepwise addition of protected amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the complete assembly of the peptide chain, it is cleaved from the resin and deprotected to yield the final product .
In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification of synthesized peptides is typically achieved through high-performance liquid chromatography, followed by characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.
Amylin (8-37) consists of 30 amino acids, forming a truncated version of the full-length amylin peptide (1-37). The sequence alteration results in distinct biological properties compared to its full-length counterpart.
Amylin (8-37) primarily undergoes peptide bond formation reactions during synthesis. Post-synthesis, it may participate in oxidation and reduction reactions, particularly involving its amino acid side chains.
Common reagents used in these reactions include:
The primary products formed include the desired peptide sequence along with potential by-products from incomplete reactions or side reactions. Purification steps are crucial to isolate the target peptide effectively .
Amylin (8-37) exerts its effects by selectively inhibiting amylin receptors, which are complexes formed by calcitonin receptors and receptor activity-modifying proteins. This inhibition leads to alterations in glucose uptake and glycogen deposition in muscle tissues, enhancing insulin sensitivity while also impacting lipid metabolism .
Research indicates that Amylin (8-37) reduces plasma insulin levels and enhances muscle insulin sensitivity in both normal and insulin-resistant models. It has been shown to correct hormone-induced insulin resistance while increasing basal plasma triglycerides .
While specific physical properties like melting point or solubility were not detailed in the sources reviewed, peptides generally exhibit properties such as stability under controlled conditions.
Amylin (8-37), being a peptide, is expected to be sensitive to hydrolysis under extreme pH or temperature conditions. Its stability can be influenced by factors such as pH, temperature, and storage conditions.
Relevant analyses often include:
Amylin (8-37) has various scientific applications:
The primary sequence of rodent Amylin (8-37) is Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH₂ (C-terminal amidation) [5] [6]. This sequence diverges significantly from the human amylin (8-37) fragment, particularly within the mid-region (residues 18–29), which governs aggregation propensity and receptor specificity.
Disulfide Bridge: Like full-length amylin, Amylin (8-37) retains the disulfide bond between Cys² and Cys⁷ (numbered relative to full-length amylin), critical for tertiary structure stability [8].
Cross-Species Comparison:Human Amylin (8-37) substitutes Arg¹¹ and Leu¹⁶ with His and Phe, respectively, increasing hydrophobicity and amyloidogenic potential [7] [8]. Computational studies indicate rodent amylin’s proline-rich domain reduces helical content by 40% compared to human amylin, altering dynamic folding behavior [10].
Table 1: Sequence Comparison of Amylin (8-37) Across Species
Species | Sequence (One-Letter Code) | Molecular Weight (Da) | Key Residue Variations |
---|---|---|---|
Rat/Mouse | ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH₂ | 3200.61 [6] | Pro²⁵, Pro²⁸, Pro²⁹ |
Human | ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ | 3183.50 [2] | Phe¹⁶, Ala¹⁸, Ile²⁰, Ser²³, Ser²⁴ |
Amylin (8-37) inherits post-translational modifications (PTMs) from its full-length precursor, which impact solubility and biological activity.
Absence of Prohormone Processing: Unlike full-length amylin, Amylin (8-37) lacks N-terminal cleavage sites for prohormone convertases (PC1/3, PC2), enhancing metabolic stability [8].
Stability Challenges:
Amylin (8-37) competitively inhibits amylin receptors (AMY1–3), which are complexes of the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs). Key motifs enable high-affinity binding without activation.
N-Terminal Truncation: Removal of residues 1–7 abolishes agonist activity by disrupting receptor activation cascades involving Gs proteins [1] [9].
Mechanism of Antagonism:Amylin (8-37) binds AMY receptors with nanomolar affinity, blocking downstream signaling:
Table 2: Receptor Binding Kinetics of Amylin (8-37) (Rat)
Receptor Subtype | Affinity (Kᵢ, nM) | Selectivity vs. CGRP (8-37) | Key Binding Determinants |
---|---|---|---|
AMY1 (CTR + RAMP1) | 6.0 | 30-fold lower | Arg¹¹, Ser¹², Tyr³⁷ |
AMY3 (CTR + RAMP3) | 0.007 [4] | 100-fold higher | Leu¹⁵, Pro²⁵, Pro²⁸, RAMP3 interface |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7